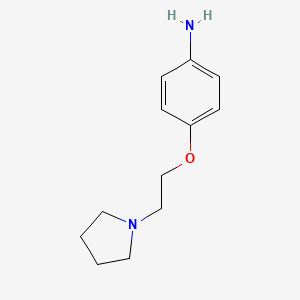

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYZNDKWNPQQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424631 | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50609-01-3 | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(pyrrolidin-1-yl)ethoxy) aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS No. 50609-01-3), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document consolidates critical data on the compound's structure, physicochemical parameters, and solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the validation of these properties, emphasizing the scientific rationale behind each procedural step. The guide aims to serve as an authoritative resource, enabling a deeper understanding of this molecule's behavior, which is fundamental to its effective application in drug discovery and development workflows, particularly in the synthesis of targeted therapies such as kinase inhibitors.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a substituted aniline derivative that has emerged as a high-value building block in the synthesis of complex bioactive molecules. Its unique structure, featuring a primary aromatic amine, an ether linkage, and a terminal pyrrolidine ring, offers multiple reaction sites for chemical modification. This versatility makes it a sought-after precursor, most notably in the synthesis of Fedratinib, a selective Janus-associated kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis[1][2]. Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for robust process development, ensuring scalability, purity, and consistency in the manufacture of active pharmaceutical ingredients (APIs). This guide provides the foundational data and methodologies required to harness the full potential of this key intermediate.

Molecular Structure and Chemical Identifiers

The structural architecture of this compound dictates its chemical reactivity and physical behavior. The primary amine on the phenyl ring is a key nucleophilic site, while the tertiary amine of the pyrrolidine ring imparts basicity and influences solubility.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 50609-01-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O | [5][6][7] |

| Molecular Weight | 206.29 g/mol | [3][4] |

| InChI Key | OTYZNDKWNPQQJP-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N | [1][6] |

| IUPAC Name | this compound |[6][8] |

Physicochemical Characteristics

The physical properties of a pharmaceutical intermediate are critical determinants of its handling, purification, and reaction kinetics. The data presented below is a synthesis of information from various commercial suppliers and chemical databases. It is important to note that minor discrepancies exist, which may be attributable to differences in sample purity or analytical methodology.

Table 2: Summary of Physical Properties

| Property | Value / Description | Significance in Drug Development | Reference(s) |

|---|---|---|---|

| Appearance | White to off-white crystalline powder. Some suppliers note it can be a liquid or semi-solid. | Determines handling procedures, filtration methods, and potential for polymorphism. The solid form is generally preferred for ease of handling and stability. | [3][9] |

| Melting Point | 98-102 °C (lit.) or 106-110 °C | A key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. | [3][9] |

| Boiling Point | ~362.2 °C at 760 mmHg (Predicted) | Useful for purification by distillation under vacuum, though the high temperature suggests thermal degradation is a risk. | [5][7][9] |

| Density | ~1.097 - 1.12 g/cm³ (Predicted) | Important for process calculations, such as reactor volume and mass transfer estimations. | [3][5][9] |

| Flash Point | ~172.9 °C | Essential for safety assessments, defining safe heating limits during processing to avoid ignition. | [5][9] |

| pKa | 9.76 ± 0.20 (Predicted, for the most basic amine) | Governs the compound's ionization state at different pH values, which profoundly impacts its solubility, reactivity, and chromatographic behavior. | [7][9] |

| Storage | 2-8 °C, under inert atmosphere, protected from light. | The aniline moiety is susceptible to oxidation and degradation; proper storage is crucial to maintain purity and prevent discoloration. |[9] |

Solubility Profile

Solubility is a paramount property that influences every stage of drug development, from reaction work-up and purification to formulation. The dual hydrophilic (amines, ether) and lipophilic (phenyl ring, alkyl groups) nature of this molecule results in a varied solubility profile.

Table 3: Qualitative Solubility Data

| Solvent | Solubility | Rationale & Application | Reference(s) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for NMR analysis and for creating stock solutions for biological screening assays. | [3] |

| Methanol | Soluble | Useful for reactions, purification (crystallization), and as a mobile phase component in chromatography. | [3] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions and extractions due to its ability to dissolve a wide range of organic compounds. | [3] |

| Water | Slightly Soluble | The primary amine and ether oxygen provide some hydrophilicity, but the larger hydrocarbon scaffold limits aqueous solubility. Solubility is expected to increase significantly at acidic pH due to protonation of the amine groups. | [3] |

| Ethanol, Chloroform | Soluble | These solvents are often used in synthesis and purification steps. |[9] |

Spectral Characterization (Predicted)

While comprehensive, experimentally-derived spectral data for this compound is not widely available in peer-reviewed literature, several suppliers confirm its availability, and its features can be reliably predicted based on its structure[1][10]. This information is vital for identity confirmation and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the aniline ring should appear as two doublets (an AA'BB' system) between 6.5-7.0 ppm. The methylene protons of the ethoxy bridge (-O-CH₂-CH₂-N-) would likely appear as two triplets around 4.0 ppm and 2.8 ppm, respectively. The pyrrolidine protons would present as multiplets, with those adjacent to the nitrogen (~2.6 ppm) shifted downfield from those further away (~1.8 ppm). A broad singlet for the -NH₂ protons would also be present, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 unique carbon signals (due to symmetry in the phenyl and pyrrolidine rings). Aromatic carbons would resonate in the 115-150 ppm region. The four distinct methylene carbons of the ethoxy and pyrrolidine groups would appear in the aliphatic region (45-70 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of major functional groups. A characteristic N-H stretching doublet for the primary amine is expected around 3350-3450 cm⁻¹. C-H stretching from aromatic and aliphatic groups would appear just below and above 3000 cm⁻¹, respectively. A strong C-O-C (ether) stretching band should be visible around 1240 cm⁻¹.

-

MS (Mass Spectrometry): In electrospray ionization (ESI) mode, the compound is expected to show a strong protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approx. 207.15).

Authoritative Experimental Protocols

To ensure scientific integrity, the physical properties of a new batch of any intermediate must be independently verified. The following protocols are based on established, standard laboratory procedures.

Protocol: Melting Point Determination via Capillary Method

This method provides a precise measure of a substance's melting range, a critical indicator of purity[1].

-

Principle of Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces and causing the substance to melt over a wider temperature range. The rate of heating is slowed near the melting point to ensure the system remains at thermal equilibrium, allowing for an accurate reading from the thermometer[11].

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, vertical piece of glass tubing to compact the sample tightly at the bottom. Proper packing prevents the sample from shrinking away from the walls during heating, which could be mistaken for melting[11].

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range. Allow the apparatus to cool before the precise measurement.

-

Precise Determination: Place the packed capillary into the heating block of a melting point apparatus. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.

-

Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination[1].

-

Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal melts completely. The melting range is reported as T₁ - T₂.

-

Validation: A pure sample of this compound should exhibit a sharp melting range of ≤ 2 °C.

-

Figure 2: Workflow for Melting Point Determination.

Protocol: Equilibrium Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing essential data for process and formulation development[8].

-

Principle of Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to saturate over a defined period with constant agitation. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility in that solvent at that temperature. This is crucial as kinetic solubility can often overestimate the true thermodynamic solubility[12].

-

Methodology:

-

System Preparation: To several glass vials, add a measured amount of solvent (e.g., 5 mL of water, methanol, dichloromethane).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter (e.g., PTFE or nylon). Filtration is critical to remove any suspended microcrystals, which would lead to an erroneously high solubility value.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

-

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure personnel safety and maintain compound integrity.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed (H302).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9].

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation of the aniline group[3][9].

-

Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chemical intermediate with direct applications in the synthesis of life-saving therapeutics. The physicochemical data and protocols detailed in this guide provide the necessary foundation for its intelligent and safe use in a research and development setting. A thorough understanding and verification of its properties, particularly melting point and solubility, are critical for developing robust, scalable, and reproducible synthetic processes. This document serves as a reliable technical resource to support such endeavors.

References

- 1. Fedratinib Impurity 1 | 50609-01-3 | SynZeal [synzeal.com]

- 2. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-(2-pyrrolidin-1-ylethoxy)aniline;this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chembk.com [chembk.com]

- 10. 50609-01-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 11. GSRS [precision.fda.gov]

- 12. 4-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 808841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3)

Abstract: This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical development. We will explore its fundamental physicochemical properties, delineate a robust multi-step synthesis pathway with detailed experimental protocols, and outline rigorous analytical methods for its characterization and quality control. Furthermore, this guide will contextualize its significance as a versatile building block in the discovery of novel therapeutics, particularly in oncology and neuroscience. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

This compound, registered under CAS number 50609-01-3, is a bifunctional organic molecule that has emerged as a highly valuable scaffold in the synthesis of complex bioactive compounds.[1][2] Its structure uniquely combines a primary aromatic amine—a versatile handle for amide bond formation, diazotization, and other transformations—with a pyrrolidine-containing ether side chain. The pyrrolidine motif is a well-established pharmacophore in numerous FDA-approved drugs, prized for its ability to increase solubility, improve pharmacokinetic profiles, and engage in critical binding interactions with biological targets.[3] Consequently, this aniline derivative serves as a key intermediate in the development of kinase inhibitors for oncology and as a precursor for novel antidepressant and antipsychotic agents.[1]

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties is foundational for its application in synthesis and formulation. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50609-01-3 | [1][2][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][5][6][7] |

| Molecular Weight | 206.29 g/mol | [1][6][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-102°C | [1] |

| Boiling Point | 362.2 ± 22.0°C (Predicted) | [5] |

| Density | ~1.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in DMSO, methanol, dichloromethane; slightly soluble in water. | [1] |

| Purity (Typical) | ≥95-98.5% (HPLC) | [1][4] |

| Storage | 2-8°C, under inert atmosphere, protected from light. | [2][7] |

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Retrosynthetic Analysis & Recommended Synthesis Pathway

The molecular architecture of this compound lends itself to a logical and efficient three-step synthetic sequence. Our retrosynthetic approach deconstructs the molecule into readily available starting materials.

This analysis leads to a forward synthesis involving:

-

Nitration of chlorobenzene to yield 1-chloro-4-nitrobenzene.

-

Hydrolysis to produce the key 4-nitrophenol intermediate.

-

Williamson Ether Synthesis between 4-nitrophenol and 1-(2-chloroethyl)pyrrolidine.

-

Reduction of the nitro group to afford the final aniline product.

The overall workflow is visualized below.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 4-Nitrophenol from Chlorobenzene

-

Rationale: This two-step process begins with the electrophilic aromatic substitution (nitration) of chlorobenzene.[9][10] The chloro group is an ortho-, para-director, and the para-isomer is favored sterically and can be separated from the ortho-isomer.[9] The subsequent step is a nucleophilic aromatic substitution (hydrolysis) where the electron-withdrawing nitro group activates the ring, allowing displacement of the chloride by hydroxide under heat to form the sodium salt of 4-nitrophenol, which is then acidified.[9][11]

-

Protocol:

-

Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add chlorobenzene while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice. The solid 1-chloro-4-nitrobenzene will precipitate.

-

Filter the product, wash with cold water until neutral, and recrystallize from ethanol to separate from the ortho-isomer.

-

Hydrolysis: Heat the purified 1-chloro-4-nitrobenzene with an aqueous solution of sodium hydroxide (e.g., 8-10%) in an autoclave at ~160-170°C for 8 hours.[11]

-

Cool the reaction mixture and carefully acidify with hydrochloric acid until the pH is acidic, precipitating the 4-nitrophenol product.

-

Filter, wash with cold water, and dry the resulting yellow solid.

-

Step 3: Williamson Ether Synthesis

-

Rationale: This is a classic Sₙ2 reaction.[12] A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~7.2), forming the potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl chloride, 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group.[13] Using a primary halide is critical to ensure substitution dominates over the competing E2 elimination pathway.[12] Acetone is a suitable polar aprotic solvent for this reaction.

-

Protocol:

-

Combine 4-nitrophenol, anhydrous potassium carbonate (2-3 equivalents), and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in a round-bottom flask with acetone.

-

Reflux the mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, which can be purified by column chromatography if necessary.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[14] While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, a more accessible and cost-effective laboratory method is the use of a reducing metal in a protic solvent system, such as iron powder with ammonium chloride in an ethanol/water mixture.[15][16] This method offers excellent chemoselectivity, tolerating many other functional groups.[16][17] The reaction proceeds through nitroso and hydroxylamine intermediates.[14]

-

Protocol:

-

In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a 4:1 mixture of ethanol and water.

-

Heat the slurry to reflux.

-

Add a solution of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine in ethanol to the refluxing slurry dropwise over 1-2 hours.

-

Maintain reflux for an additional 2-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, and filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude this compound.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Analytical Characterization & Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach is required for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.5-7.0 ppm region), the ethoxy methylene protons (two triplets), the pyrrolidine methylene protons, and the broad singlet for the aniline -NH₂ protons.[18]

-

¹³C NMR: The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic stretches confirming the key functional groups. Key expected peaks include N-H stretches for the primary amine (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹). The absence of the strong, symmetric nitro group stretches (~1520 and 1340 cm⁻¹) from the precursor is a crucial indicator of a complete reaction.[13]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound. A purity level of ≥98.5% is a common quality standard for pharmaceutical intermediates.[1]

-

Representative Method: Based on methods for similar anilines, a reverse-phase HPLC method can be developed.[19]

-

Column: C18 (e.g., Primesep 100, 4.6x150 mm).

-

Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.

-

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (207.29 m/z), confirming the molecular identity.

-

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules. The primary amine serves as a reactive handle, while the pyrrolidino-ethoxy tail imparts desirable physicochemical properties.

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a core heterocyclic structure linked to a substituted aniline. The amine of this building block can be acylated or used to form a urea linkage to create the hinge-binding motif essential for kinase inhibition. The side chain can then occupy solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

-

CNS Agents: The pyrrolidine moiety is prevalent in compounds targeting the central nervous system. It is a key feature in inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[20] Using this aniline as a starting point allows for the synthesis of novel ligands for these transporters, which are validated targets for treating depression and other neurological disorders.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its synthesis, while multi-step, is based on reliable and well-understood organic transformations. The combination of a reactive aniline and a property-modulating side chain makes it an indispensable tool for medicinal chemists. The robust protocols for its synthesis and the rigorous analytical methods for its characterization detailed in this guide provide a solid foundation for its application in the laboratory and in process scale-up for the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 50609-01-3 this compound AKSci W6588 [aksci.com]

- 5. 50609-01-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 6. GSRS [precision.fda.gov]

- 7. 001chemical.com [001chemical.com]

- 8. 4-(2-pyrrolidin-1-ylethoxy)aniline;this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemcess.com [chemcess.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. rsc.org [rsc.org]

- 19. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern pharmaceutical synthesis. We will dissect its molecular architecture, exploring how the strategic combination of an aniline head, an ethoxy linker, and a pyrrolidine tail contributes to its utility and physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, structural characterization, and strategic application, particularly addressing the well-documented metabolic liabilities associated with the aniline moiety.

The Strategic Importance in Drug Discovery

The value of this compound in medicinal chemistry stems from the synergistic interplay of its three core components. The design of this molecule is a deliberate exercise in balancing desirable pharmacophoric features with synthetic accessibility.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered, saturated pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and natural products.[1] Its prevalence is due to several key advantages:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional pharmacophore space, a critical factor for achieving high-affinity and selective binding to biological targets.[2]

-

Stereochemical Richness: The potential for stereocenters on the pyrrolidine ring allows for fine-tuning of a drug candidate's biological profile, as different stereoisomers can exhibit vastly different binding modes and potencies.[1][2]

-

Improved Physicochemical Properties: The pyrrolidine moiety often enhances aqueous solubility and can serve as a key hydrogen bond acceptor through its tertiary amine, improving pharmacokinetic profiles.[3]

-

Versatility in Synthesis: It serves as a versatile and synthetically accessible building block in the development of novel therapeutic compounds.[4]

The Aniline Moiety: A Versatile but Problematic Pharmacophore

Aniline and its derivatives are foundational building blocks in drug discovery, prized for their ability to engage in various biological interactions and their synthetic versatility.[5][6] However, the aniline group is a well-known "structural alert" in late-stage pharmaceutical development.[7]

-

Metabolic Liability: The primary concern is its propensity for metabolic bioactivation. Cytochrome P450 (CYP450) enzymes can oxidize the aniline to form highly reactive, electrophilic species like quinone-imines.[7] These metabolites can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs) and other toxicities.[5][6][7]

-

Synthetic Utility: Despite this liability, anilines are common starting points in drug discovery campaigns due to their straightforward incorporation via robust reactions like Buchwald-Hartwig amination and their ability to act as key pharmacophoric elements.[6][7]

Therefore, molecules like this compound are often used in the initial discovery phase, with the understanding that the aniline group may need to be replaced by a metabolically stable bioisostere during lead optimization.[8][9]

Molecular Identity and Physicochemical Characterization

A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent experimental work.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[10][11] |

| Synonyms | 4-[2-(1-Pyrrolidinyl)ethoxy]benzenamine, 4-(2-Pyrrolidinoethoxy)aniline[12][13][14] |

| CAS Number | 50609-01-3[11][12][15] |

| Molecular Formula | C₁₂H₁₈N₂O[15][16][17] |

| Molecular Weight | 206.28 g/mol [11][12][15][17] |

| InChI Key | OTYZNDKWNPQQJP-UHFFFAOYSA-N[10][11][14] |

Core Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [12] |

| Melting Point | 98-102 °C | [12] |

| Boiling Point | 362.2 ± 22.0 °C (Predicted) | [11][16] |

| Density | ~1.1 g/cm³ (Predicted) | [11][16] |

| pKa | 9.76 ± 0.20 (Predicted, for the anilinium ion) | [16] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [12] |

| Storage | Store at 2-8 °C under an inert atmosphere | [14][15][16] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and scalable method for forming the key ether linkage.

Retrosynthetic Analysis and Workflow

The logical disconnection points are the C-O ether bond and the C-N bond of the pyrrolidine. The most efficient forward synthesis involves coupling an activated pyrrolidine-ethanol derivative with a protected p-aminophenol.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicintermediate.com [organicintermediate.com]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. cresset-group.com [cresset-group.com]

- 6. biopartner.co.uk [biopartner.co.uk]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(2-pyrrolidin-1-ylethoxy)aniline;this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. This compound | 50609-01-3 [sigmaaldrich.com]

- 15. 001chemical.com [001chemical.com]

- 16. chembk.com [chembk.com]

- 17. GSRS [precision.fda.gov]

The Mechanism of Action of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: A Proposed Kinase Inhibition Model and Investigational Framework

An In-depth Technical Guide

Abstract: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a versatile heterocyclic amine derivative recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents.[1] While its application as a building block is established, its intrinsic biological activity and specific mechanism of action are not yet fully characterized in publicly available literature. This technical guide proposes a plausible mechanism of action for this molecule, grounded in a comprehensive analysis of its structural motifs—the aniline "warhead," the flexible ethoxy linker, and the pyrrolidine tail. Based on its documented use as a precursor for kinase inhibitors in oncology, we hypothesize that this compound functions as a Type II inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. This document provides the theoretical framework for this hypothesis, outlines a rigorous, multi-phase experimental workflow to validate it, and presents detailed protocols for key assays.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary aliphatic amine.[2] Its structure combines a substituted aniline ring, a common pharmacophore in kinase inhibitors, with a pyrrolidine moiety, which can enhance aqueous solubility and provide a vector for exploring deep hydrophobic pockets in target proteins.[3] The pyrrolidine ring is a prevalent scaffold in a wide array of pharmacologically active compounds, valued for its ability to introduce three-dimensional complexity and specific stereochemical features into a molecule.[4][5][6] Similarly, aniline derivatives are foundational to numerous approved drugs, though their development requires careful management of potential metabolic liabilities.[3][7][8]

The compound's role as an intermediate for oncology-focused kinase inhibitors strongly suggests that its own biological activity may lie in the modulation of protein kinases.[1] This guide will deconstruct its structure to postulate a specific, testable mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50609-01-3 | [1][9] |

| Molecular Formula | C₁₂H₁₈N₂O | [2][9] |

| Molecular Weight | 206.29 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-102°C | [1] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [1] |

| InChIKey | OTYZNDKWNPQQJP-UHFFFAOYSA-N | [10] |

Proposed Mechanism of Action: Type II Inhibition of VEGFR-2 Kinase

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Kinase inhibitors are broadly classified by their binding mode. We hypothesize that this compound acts as a Type II Kinase Inhibitor , which binds to the inactive "DFG-out" conformation of the kinase. This binding mode is distinct from Type I inhibitors that target the active "DFG-in" state.

Target Hypothesis: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Its inhibition is a clinically validated strategy for treating various solid tumors. The choice of VEGFR-2 as a hypothetical target is based on the structural compatibility of our subject molecule with the known pharmacophore requirements of Type II VEGFR-2 inhibitors like Sorafenib and Sunitinib.

Structural Rationale for the Hypothesis:

-

Aniline "Hinge-Binder": The 4-amino group on the aniline ring is perfectly positioned to form critical hydrogen bonds with the backbone of the "hinge region" of the kinase domain (specifically, with the amide and carbonyl of Cys919 in VEGFR-2). This interaction is the primary anchor for many kinase inhibitors.

-

Ethoxy Linker: The flexible ethoxy linker allows the molecule to adopt the necessary conformation to bridge the ATP-binding site and an adjacent allosteric pocket.

-

Pyrrolidine Moiety: The terminal pyrrolidine group is hypothesized to occupy the deep, hydrophobic "back pocket" that becomes accessible only in the DFG-out conformation. This interaction is key to the selectivity and potency of Type II inhibitors.

Proposed Experimental Validation Workflow

To rigorously test this hypothesis, we propose a phased approach moving from broad, high-throughput screening to specific, mechanism-focused cellular assays. This workflow ensures that resources are directed efficiently and that each step provides a go/no-go decision point for further investigation.

3.1 Phase 1: Target Identification and Binding Confirmation

Objective: To identify primary kinase targets from a broad panel and confirm direct physical interaction.

A. Experiment: Kinome-Wide Profiling

-

Methodology: A competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) is used. The test compound is incubated with a DNA-tagged kinase panel, and its ability to displace a reference ligand is quantified by qPCR. This approach rapidly identifies high-affinity targets.

-

Protocol:

-

Dissolve this compound in 100% DMSO to create a 100 mM stock solution.

-

Submit the compound to the service provider for screening against a panel of ~400 human kinases at a concentration of 10 µM.

-

Data is returned as percent of control (%Ctrl), where a lower number indicates stronger binding.

-

-

Self-Validation: The assay includes internal positive and negative controls for each kinase. A hit is typically defined as >90% inhibition or a %Ctrl < 10.

B. Experiment: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Methodology: SPR (e.g., using a Biacore instrument) measures binding events in real-time by detecting changes in refractive index on a sensor chip. This allows for the precise determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₙ) constants.

-

Protocol:

-

Immobilize recombinant human VEGFR-2 protein onto a CM5 sensor chip via standard amine coupling.

-

Prepare a serial dilution of this compound (e.g., 10 µM to 10 nM) in HBS-EP+ running buffer.

-

Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase with running buffer.

-

Regenerate the chip surface with a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kinetic constants.

-

-

Trustworthiness: The data is validated by ensuring a good fit (low Chi²) of the kinetic model to the raw data and by confirming that the calculated Kₙ is consistent across multiple concentrations.

Table 2: Hypothetical Phase 1 Data Summary

| Assay | Parameter | Target Kinase | Hypothetical Result | Interpretation |

| Kinase Screen | % Inhibition @ 10 µM | VEGFR-2 | 98% | Potent interaction with VEGFR-2 |

| Kinase Screen | % Inhibition @ 10 µM | PDGFRβ | 85% | Moderate off-target interaction |

| Kinase Screen | % Inhibition @ 10 µM | EGFR | 15% | No significant interaction |

| SPR | Kₙ (Equilibrium Constant) | VEGFR-2 | 50 nM | High-affinity binding confirmed |

| SPR | kₑ (Dissociation Rate) | VEGFR-2 | 1 x 10⁻⁴ s⁻¹ | Slow off-rate, characteristic of Type II |

3.2 Phase 2: In Vitro Functional Assays

Objective: To confirm that binding to the target kinase translates into functional inhibition of its enzymatic activity.

A. Experiment: Cell-Free Enzymatic Assay

-

Methodology: A LanthaScreen™ Eu Kinase Binding Assay can be used. This TR-FRET-based assay measures the displacement of a fluorescent tracer from the kinase ATP pocket, providing a quantitative measure of inhibitor potency (IC₅₀).

-

Protocol:

-

Prepare a 12-point, 3-fold serial dilution of the compound in kinase reaction buffer.

-

Add recombinant VEGFR-2 kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer to each well of a 384-well plate.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio and plot the data against compound concentration using a four-parameter logistic model to determine the IC₅₀.

-

B. Experiment: Cell-Based Target Engagement (Western Blot)

-

Methodology: This assay verifies that the compound can enter cells and inhibit the target kinase in its native environment. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are used.

-

Protocol:

-

Culture HUVECs to ~80% confluency in EGM-2 medium.

-

Serum-starve the cells for 4 hours.

-

Pre-treat cells with varying concentrations of this compound (0.1 to 10 µM) for 2 hours.

-

Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 autophosphorylation.

-

Lyse the cells and quantify total protein using a BCA assay.

-

Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-VEGFR-2 (pY1175) and total VEGFR-2. Use an antibody against β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Quantify band density to determine the inhibition of phosphorylation relative to the vehicle control.

-

3.3 Phase 3: Cellular Phenotypic Assays

Objective: To demonstrate that target inhibition leads to a desired anti-cancer phenotype.

A. Experiment: Cell Viability Assay

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.

-

Protocol:

-

Seed HUVECs or a relevant cancer cell line (e.g., A549) in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.

-

Measure luminescence on a plate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

B. Experiment: Apoptosis Assay

-

Methodology: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

-

Protocol:

-

Seed and treat cells as described for the viability assay.

-

After 24 or 48 hours of treatment, add Caspase-Glo® 3/7 reagent to the wells.

-

Incubate and measure luminescence. An increase in signal indicates apoptosis induction.

-

Conclusion and Future Directions

This guide puts forth a detailed, evidence-based hypothesis for the mechanism of action of this compound as a Type II VEGFR-2 inhibitor. The structural components of the molecule align well with the established pharmacophore for this class of inhibitors. The proposed experimental workflow provides a clear and robust path to validate this hypothesis, moving from high-level screening to specific biochemical and cellular confirmation.

Positive results from this investigational framework would establish this compound not merely as an intermediate, but as a promising lead compound in its own right. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo models of cancer.

References

- 1. nbinno.com [nbinno.com]

- 2. GSRS [precision.fda.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. bloomtechz.com [bloomtechz.com]

- 9. 001chemical.com [001chemical.com]

- 10. This compound | 50609-01-3 [sigmaaldrich.com]

The Strategic Utility of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline in Kinase Inhibitor Discovery: A Technical Guide

Introduction

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. The compound 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline serves as a quintessential example of such a scaffold, functioning as a critical intermediate in the synthesis of potent and selective bioactive molecules.[1][2] While not a therapeutic agent in its own right, its inherent structural motifs—a reactive aniline group for pharmacophore elaboration, a flexible ethoxy linker, and a basic pyrrolidine ring—provide a privileged foundation for targeting complex biological systems. This guide provides an in-depth technical analysis of the biological relevance of this compound, primarily through the lens of its pivotal role in the synthesis and mechanism of action of Fedratinib, a potent Janus kinase 2 (JAK2) inhibitor.[3][4] We will explore the rationale behind its use, the synthesis of its derivatives, and the detailed experimental protocols used to validate their biological activity, offering researchers and drug development professionals a comprehensive understanding of this valuable building block.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of the final drug substance.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [5] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-102°C | [1] |

| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |

| CAS Number | 50609-01-3 | [1] |

Case Study: The Role of this compound in the Synthesis of Fedratinib

The clinical and commercial success of Fedratinib (Inrebic®) as a treatment for myelofibrosis provides a compelling case study for the strategic importance of the this compound scaffold.[3] Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates the proliferation of hematopoietic cells.[3]

Synthetic Pathway and Rationale

The synthesis of Fedratinib involves the coupling of the this compound core with a substituted pyrimidine scaffold. The aniline nitrogen of our core molecule acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form a crucial C-N bond that defines the final drug structure.

A representative synthetic step is described in the patent literature, where this compound is reacted with a chloropyrimidine intermediate to yield the Fedratinib core structure. The pyrrolidine moiety in this context is critical for establishing favorable pharmacokinetic properties, including aqueous solubility and oral bioavailability, which are often challenges in kinase inhibitor development.

Caption: Synthesis of Fedratinib from this compound.

Biological Activity and Mechanism of Action of Fedratinib

Fedratinib is a potent inhibitor of JAK2, with a 50% inhibitory concentration (IC₅₀) of 6 nM.[4] It also shows activity against the related kinases FLT3 and RET at slightly higher concentrations.[4] The dysregulation of the JAK-STAT signaling pathway, often due to mutations in JAK2, is a hallmark of myeloproliferative neoplasms like myelofibrosis.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Fedratinib's mechanism of action involves binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins.[3] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in malignant hematopoietic cells.[3]

Quantitative Biological Data for Fedratinib

| Parameter | Value | Target | Source |

| IC₅₀ | 6 nM | JAK2 | [4] |

| IC₅₀ | 25 nM | FLT3 | [4] |

| IC₅₀ | 17 nM | RET | [4] |

| IC₅₀ | 169 nM | JAK3 | [4] |

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of compounds derived from this compound, such as Fedratinib, relies on a suite of robust and reproducible assays. These protocols are designed to provide a quantitative measure of the compound's potency and selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., Fedratinib) in an appropriate buffer (e.g., 1x Kinase Assay Buffer). The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.

-

Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant human JAK2 enzyme and a suitable substrate peptide to each well. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be near its Km value for JAK2.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Cell-Based Assay for JAK2 Inhibition (Phospho-STAT5 Detection)

This assay measures the phosphorylation of STAT5, a direct downstream target of JAK2, in a cellular context.

Principle: Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, are treated with the test compound. The level of phosphorylated STAT5 (p-STAT5) is then quantified using an antibody-based detection method.

Step-by-Step Protocol:

-

Cell Culture: Culture HEL cells in an appropriate medium and seed them in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a specified period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phospho-STAT5.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip and re-probe the membrane with an antibody for total STAT5 as a loading control.

-

-

Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of STAT5 phosphorylation.

Caption: Workflow for a cell-based assay to measure JAK2 inhibition.

Conclusion

The strategic use of this compound as a key intermediate exemplifies a successful approach in modern medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity have enabled the synthesis of potent and selective kinase inhibitors like Fedratinib. The in-depth analysis of Fedratinib's synthesis, mechanism of action, and the detailed experimental protocols for its biological evaluation underscore the importance of a rational, scaffold-based approach to drug discovery. This guide serves as a technical resource for researchers and professionals in the field, highlighting the critical role of well-chosen chemical building blocks in the development of novel therapeutics.

References

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline derivatives and analogues

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a variety of biologically active agents. Its unique combination of a flexible pyrrolidine-containing side chain and a reactive aniline moiety makes it an ideal starting point for the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this scaffold, with a primary focus on its application in the development of Janus Kinase (JAK) inhibitors. We will explore its synthesis, delve into the intricacies of the JAK-STAT signaling pathway, analyze the structure-activity relationships (SAR) of potent derivatives like Fedratinib, and provide detailed experimental protocols for synthesis and pharmacological evaluation.

Introduction to the this compound Scaffold

Overview and Significance in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, flexible nature allows it to effectively explore three-dimensional pharmacophore space, contributing favorably to the stereochemistry and binding affinity of a molecule.[1] When incorporated into the this compound core, this motif imparts desirable physicochemical properties, including improved solubility and the ability to form key hydrogen bond interactions with biological targets.

This specific aniline derivative has gained prominence as a key intermediate in the synthesis of targeted therapies, most notably as a precursor for kinase inhibitors in oncology.[1] Its aniline nitrogen provides a synthetic handle for the construction of various heterocyclic cores, such as pyrimidines and purines, which are common in kinase inhibitor design. The most notable example is its use in the synthesis of Fedratinib, a potent and selective inhibitor of Janus Kinase 2 (JAK2).[2]

Physicochemical Properties of the Core Structure

The core compound, this compound, is a stable, crystalline solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 50609-01-3 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-102 °C | [1] |

| Solubility | Soluble in DMSO, methanol, dichloromethane; slightly soluble in water | [1] |

| Canonical SMILES | C1CCN(C1)CCOc2ccc(cc2)N | [3] |

| InChI Key | OTYZNDKWNPQQJP-UHFFFAOYSA-N | [3] |

Synthetic Strategies

Core Synthesis via Williamson Ether Synthesis

The most direct and widely employed method for constructing the this compound core is the Williamson ether synthesis. This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide or other suitable electrophile with a good leaving group.[4][5]

The causality behind this choice is twofold:

-

High Efficiency for Primary Halides: The reaction is highly efficient and predictable for primary alkyl halides like N-(2-chloroethyl)pyrrolidine, as the competing E2 elimination reaction is minimized.[5]

-

Availability of Starting Materials: 4-Aminophenol and N-(2-chloroethyl)pyrrolidine (or its hydrochloride salt) are commercially available and relatively inexpensive starting materials.

The general synthetic pathway involves the deprotonation of the hydroxyl group of a protected 4-aminophenol derivative using a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide. This is followed by the addition of the alkylating agent, N-(2-chloroethyl)pyrrolidine, to form the ether linkage. A final deprotection step reveals the target aniline.

Protocol: Representative Synthesis of this compound

This protocol describes a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

N-acetyl-4-aminophenol (Acetaminophen)

-

N-(2-chloroethyl)pyrrolidine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Ether Formation

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetyl-4-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add N-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Wash the organic layer with water (3x) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide.

Step 2: Acetyl Group Deprotection

-

Dissolve the crude intermediate from Step 1 in a mixture of ethanol and concentrated HCl.

-

Heat the solution to reflux (approx. 90-100 °C) for 4-8 hours.

-

Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 by the slow addition of a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis of Functionalized Analogues

Derivatives are typically synthesized by modifying the core structure. The primary amine of the aniline is a versatile nucleophile that can be used in various reactions:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl halides.

-

Heterocycle Formation: Condensation reactions with appropriate precursors to build heterocyclic rings, such as the pyrimidine ring in Fedratinib.

Pharmacological Applications as Kinase Inhibitors

The Role of Janus Kinases (JAKs) in Disease

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for signal transduction.[6] They act as the primary signal mediators for a vast number of cytokine and growth factor receptors involved in hematopoiesis, immunity, and inflammation.[7]

Dysregulation of JAK signaling is a key driver in the pathogenesis of numerous diseases.[8] Most notably, a specific gain-of-function mutation (V617F) in JAK2 is found in the majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera and primary myelofibrosis.[9] This aberrant, persistent activation of the JAK2 pathway leads to uncontrolled cell proliferation and the clinical manifestations of the disease, making JAK2 a prime therapeutic target.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct and elegant mechanism for converting an extracellular signal into a nuclear gene expression response.[11]

The canonical steps are as follows: [7][12]

-

Ligand Binding & Receptor Dimerization: A cytokine (e.g., erythropoietin, thrombopoietin) binds to its specific transmembrane receptor, causing the receptor chains to dimerize.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate each other on key tyrosine residues within their activation loops. This dramatically increases their kinase activity.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate other tyrosine residues on the intracellular tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites on the receptors act as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to dissociate from the receptor and form stable homo- or heterodimers. This dimerization unmasks a nuclear localization signal.

-

Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These genes are often involved in cell proliferation, differentiation, and survival.

Mechanism of Action of Aniline-Based JAK Inhibitors

Fedratinib and similar derivatives featuring the this compound scaffold are ATP-competitive inhibitors.[13] They operate by binding to the ATP-binding pocket within the kinase domain (JH1 domain) of JAK2. By occupying this site, they prevent ATP from binding, thereby blocking the kinase's ability to phosphorylate itself, its partner JAKs, the cytokine receptors, and downstream STAT proteins. This effectively halts the entire signaling cascade at one of its earliest steps, preventing the transcription of pro-proliferative and pro-inflammatory genes.

Structure-Activity Relationship (SAR) of Fedratinib Analogues

The development of potent and selective kinase inhibitors is a process of meticulous molecular refinement. Structural biology provides invaluable insights into how inhibitors interact with their targets, guiding the optimization of lead compounds.

The Fedratinib Scaffold

Fedratinib is an anilinopyrimidine derivative. The core this compound fragment is attached at the C2 position of a 5-methyl-N4-substituted pyrimidine ring. This entire assembly forms the "hinge-binding" region of the inhibitor, which interacts with the critical hinge region of the JAK2 ATP-binding site.

Key Structural Modifications and Impact on JAK2 Inhibition

Studies involving the co-crystallization of Fedratinib and its analogues with the JAK2 kinase domain have elucidated the structural basis for its activity.[14]

-

The Pyrrolidine Moiety: The terminal pyrrolidine is crucial. Its basic nitrogen is protonated at physiological pH, allowing it to form a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp994) in the JAK2 active site. This interaction anchors the inhibitor and is a major contributor to its high affinity.

-

The Aniline Linker: The aniline nitrogen and the adjacent ether oxygen are critical for forming hydrogen bonds with the "hinge" region of the kinase (specifically with the backbone amide of Leu932 and the side chain of Glu930). This mimicry of the adenine portion of ATP is a hallmark of many Type I kinase inhibitors.

-

Pyrimidine Core: The diaminopyrimidine core serves as the central scaffold, correctly positioning the aniline fragment for hinge binding and the solvent-front-directed sulfonamide group.

-

The Sulfonamide Moiety: The N-tert-butylbenzenesulfonamide group extends into a more solvent-exposed region of the active site. Modifications in this area can be used to fine-tune selectivity against other kinases and to modulate pharmacokinetic properties without disrupting the core binding interactions.

Structural Basis for Stereoselectivity

SAR studies have also been performed on related scaffolds like Ruxolitinib, which contains a chiral center. Such studies reveal that the kinase active site can exhibit profound stereoselectivity. For instance, the (R)-enantiomer of Ruxolitinib is significantly more potent against JAK2 than the (S)-enantiomer.[14] Crystal structures show that while both enantiomers can bind, the more active (R)-isomer achieves a more optimal shape complementarity within the ATP-binding pocket. This underscores the importance of three-dimensional structure in inhibitor design.

Experimental Protocols for Pharmacological Evaluation

Protocol: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against JAK2. It is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[15][16]

Workflow Overview:

Materials:

-

Recombinant human JAK2 enzyme (active)

-

Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), high purity

-

Test compounds dissolved in 100% DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white, opaque assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in DMSO. The highest concentration should be chosen to achieve full inhibition (e.g., 100 µM).

-

Compound Plating: Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Also include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme or potent inhibitor, 100% inhibition) wells.

-

Enzyme/Substrate Addition: Prepare a 2X solution of JAK2 enzyme and substrate peptide in kinase assay buffer. Add 5 µL of this solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Prepare a 2X solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for JAK2 (typically 10-100 µM). Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

-

Kinase Reaction: Mix the plate and incubate for 60 minutes at 30 °C.

-

Reaction Termination: Stop the reaction and deplete the unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Convert the ADP produced during the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high and low controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly valuable core in modern drug discovery. Its role as a key fragment in the potent JAK2 inhibitor Fedratinib highlights its utility in targeting the ATP-binding site of kinases. The synthetic accessibility of the core and the versatility of the aniline group allow for extensive derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, not only within the JAK family but also across the broader kinome. The pyrrolidine side chain offers opportunities for introducing chirality and conformational constraints to enhance binding affinity and reduce off-target effects. Furthermore, as resistance to current JAK inhibitors emerges, analogues of this scaffold may be designed to overcome resistance mutations, ensuring continued therapeutic benefit for patients with myeloproliferative neoplasms and other JAK-driven diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [precision.fda.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]